molecular formula C23H27ClIN7O2S B15217726 N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride CAS No. 1472611-45-2

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride

Cat. No.: B15217726
CAS No.: 1472611-45-2
M. Wt: 627.9 g/mol
InChI Key: KDSWLWHEZMPRTQ-UHFFFAOYSA-N
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Description

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride is a complex organic compound with significant applications in scientific research. It is known for its role as a dual inhibitor of TBK1 and IKKε, which are key regulators in the production of Type I interferons during bacterial and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the coupling of the pyrrolidine-1-carboxamide moiety .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Plays a role in studying cellular signaling pathways and gene expression.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment and antiviral therapies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Properties

CAS No.

1472611-45-2

Molecular Formula

C23H27ClIN7O2S

Molecular Weight

627.9 g/mol

IUPAC Name

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C23H26IN7O2S.ClH/c24-18-15-27-22(30-20(18)25-9-5-10-26-21(32)19-8-4-13-34-19)28-16-6-3-7-17(14-16)29-23(33)31-11-1-2-12-31;/h3-4,6-8,13-15H,1-2,5,9-12H2,(H,26,32)(H,29,33)(H2,25,27,28,30);1H

InChI Key

KDSWLWHEZMPRTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4=CC=CS4)I.Cl

Origin of Product

United States

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